Cas no 91-00-9 (diphenylmethanamine)

Diphenylmethanamine, also known as benzhydrylamine, is an organic compound featuring a central methane group substituted with two phenyl rings and an amine functional group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. Its aromatic character enhances stability, while the amine group facilitates reactivity in condensation and alkylation reactions. Diphenylmethanamine is valued for its role in producing antihistamines, anticonvulsants, and other bioactive molecules. The compound’s balanced lipophilicity and moderate basicity make it suitable for fine chemical synthesis. Proper handling is required due to potential irritant properties. Storage under inert conditions is recommended to maintain purity.
diphenylmethanamine structure
diphenylmethanamine structure
Product Name:diphenylmethanamine
CAS No:91-00-9
MF:C13H13N
MW:183.249023199081
MDL:MFCD00008059
CID:34582
PubChem ID:7036
Update Time:2025-06-08

diphenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • Diphenylmethanamine
    • Benzhydrylamine
    • Phenylbenzenemethanamine
    • alpha-phenyl-benzenemethanamin
    • alpha-phenylbenzenemethanamine
    • alpha-Phenylbenzylamine
    • Benzenemethanamine, alpha-phenyl-
    • Methanamine, 1,1-diphenyl-
    • Methylamine, 1,1-diphenyl-
    • 1,1-DIPHENYLMETHYLAMINE
    • Aminodiphenylmethane
    • Benzenemethanamine,a-phenyl-
    • C,C-Diphenyl-methylamine
    • α-Aminodiphenylmethane
    • (Diphenylmethyl)amine
    • 1,1-diphenylmethanamine
    • benzhydryl amine
    • alpha-Aminodiphenylmethane
    • Benzenemethanamine, .alpha.-phenyl-
    • .alpha.-Phenylbenzylamine
    • 4BO6ISS9DX
    • .alpha.-Aminodiphenylmethane
    • MGHPNCMVUAKAIE-UHFFFAOYSA-N
    • PB10011
    • CS-D1366
    • Methylamine,1-diphenyl-
    • C,C-diphenylmethylamine
    • NSC-49127
    • Benzhydrylamine, purum, >=97.0% (GC)
    • aminodiphenyl methane
    • HMS1785L01
    • aminodiphenyl-methane
    • Benzhydrylamine, 97%
    • SCHEMBL7841
    • AS-12859
    • FT-0622663
    • benzhydrylamin-
    • B0124
    • BP-11378
    • BCP18638
    • NSC49127
    • Methanamine,1-diphenyl-
    • A25935
    • Q-200624
    • F0850-6748
    • STK801347
    • Methylamine, 1,1-diphenyl- (6CI,7CI,8CI)
    • BENZHYDRYLAMINE [MI]
    • 91-00-9
    • EINECS 202-032-2
    • BBL009929
    • Amikacin sulfate, Antibiotic for Culture Media Use Only
    • alpha-phenyl-benzenemethanamin;alpha-phenylbenzenemethanamine
    • InChI=1/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H
    • SCHEMBL1573580
    • LS-30514
    • UNII-4BO6ISS9DX
    • AKOS000120236
    • CHEMBL467503
    • Ph2CHNH2
    • NSC 49127
    • diphenyl-methanamine
    • DTXSID00238346
    • Oprea1_187555
    • diphenylmethyamine
    • Q27259384
    • MFCD00008059
    • benzhydryl-amine
    • EN300-15665
    • AMY10403
    • Q-103472
    • 1,1-diphenyl methylamine
    • Methylamine, 1,1-diphenyl- (6CI, 7CI, 8CI)
    • α-Phenylbenzenemethanamine (ACI)
    • 1-Amino-1-(phenylmethyl)benzene
    • Diphenylmethamine
    • α-Phenylbenzylamine
    • 0XM
    • DB-032196
    • NS00039384
    • benzhydrylamin
    • BENZHYDRYLAMINE (AMINODIPHENYLMETHANE)
    • BDBM626027
    • diphenylmethanamine
    • MDL: MFCD00008059
    • Inchi: 1S/C13H13N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,14H2
    • InChI Key: MGHPNCMVUAKAIE-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 776434

Computed Properties

  • Exact Mass: 183.10500
  • Monoisotopic Mass: 183.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Colorless hexagonal flake or liquid
  • Density: 1.063 g/mL at 25 °C(lit.)
  • Melting Point: 12 °C (lit.)
  • Boiling Point: 304°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.595(lit.)
  • Water Partition Coefficient: Miscible with chloroform, dimethylsulfoxide and methanol. Slightly miscible with water.
  • PSA: 26.02000
  • LogP: 3.43500
  • Merck: 1076
  • Sensitiveness: Air Sensitive
  • Solubility: Slightly soluble in water

diphenylmethanamine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:9-23
  • RTECS:DA4407300
  • Hazardous Material Identification: C Xn
  • HazardClass:8
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
  • Packing Group:III
  • Risk Phrases:R22; R36/37/38
  • PackingGroup:III

diphenylmethanamine Customs Data

  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

diphenylmethanamine Pricemore >>

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diphenylmethanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zinc Solvents: Tetrahydrofuran
Reference
Mild and chemoselective cleavage of p-nitrobenzyl esters and p-nitrobenzyloxycarbonylamines with zinc dust
Kumagai, Toshio; Abe, Takao; Fujimoto, Yukari; Hayashi, Takaaki; Inoue, Yoshinori; et al, Heterocycles, 1993, 36(8), 1729-34

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Synthesis of secondary and tertiary carbinamines from N-(trimethylsilyl)imines and organolithium reagents
Hirao, Akira; Hattori, Iwakazu; Yamaguchi, Kazuo; Nakahama, Seiichi; Yamazaki, Noboru, Synthesis, 1982, (6), 461-2

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
α-Phenyl-benzenemethanamine and α-phenyl-benzenemethanamine hydrochloride
Pigza, Julie A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-4

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia borane Solvents: THF-d8 ;  14 d, 60 °C; 60 °C → rt
Reference
Transfer Hydrogenation of Imines with Ammonia-Borane: A Concerted Double-Hydrogen-Transfer Reaction
Yang, Xianghua; Zhao, Lili; Fox, Thomas; Wang, Zhi-Xiang; Berke, Heinz, Angewandte Chemie, 2010, 49(11), 2058-2062

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, 60 °C
1.2 Reagents: Amberlyst A 21 ;  30 min
Reference
Rapid deprotection of N-Boc amines by TFA combined with free base generation using basic ion-exchange resins
Srinivasan, Natarajan; Yurek-George, Alexander; Ganesan, A., Molecular Diversity, 2005, 9(4), 291-293

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Diethyl ether ,  Methanol
Reference
Synthesis of substituted benzhydrylamines
Dejaegher, Yves; Mangelinckx, Sven; De Kimpe, Norbert, Synlett, 2002, (1), 113-115

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  2-Dodecyl-1,3-propanedithiol Catalysts: Trioctylmethylammonium chloride Solvents: Methanol ;  rt
Reference
Preparation and application of odorless 1,3-propanedithiol reagents
Matoba, Manabu; Kajimoto, Tetsuya; Nishide, Kiyoharu; Node, Manabu, Chemical & Pharmaceutical Bulletin, 2006, 54(1), 141-146

Production Method 8

Reaction Conditions
1.1 Reagents: Diethylamine Catalysts: Palladium diacetate ,  Di-O-methyl-β-cyclodextrin ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Toluene ,  Water
Reference
Convenient cleavage of water-insoluble allylic substrates in the presence of per(2,6-di-O-methyl)-β-cyclodextrin
Widehem, Rodrigue; Lacroix, Thibaut; Bricout, Herve; Monflier, Eric, Synlett, 2000, (5), 722-724

Production Method 9

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Zirconium chloride (ZrCl4) ;  rt → 80 °C
1.2 Reagents: Sodium cyanoborohydride ;  75 - 80 °C; 50 min, 75 - 80 °C
Reference
The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system
Sadighnia, Leila; Zeynizadeh, Behzad, Journal of the Iranian Chemical Society, 2015, 12(5), 873-878

Production Method 10

Reaction Conditions
1.1 Reagents: Pyridine ,  Water ;  24 h, reflux
Reference
Lewis acid-catalyzed nucleophilic substitutions of benzylic alcohols with sulfamides
Oda, Ryoga; Nakata, Kenya, European Journal of Organic Chemistry, 2021, 2021(2), 295-301

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Water Solvents: Tetrahydrofuran ;  2 - 12 h, reflux; reflux → rt
1.2 Reagents: Citric acid Solvents: Water ;  30 - 60 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12, rt
Reference
Deprotection of a primary Boc group under basic conditions
Tom, Norma J.; Simon, Wendy M.; Frost, Heather N.; Ewing, Marcus, Tetrahedron Letters, 2004, 45(5), 905-906

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphine, [4-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylphenyl]diphenyl-, rel-, tri… Solvents: Tetrahydrofuran
Reference
ROMPgel-Supported Triphenylphosphine with Potential Application in Parallel Synthesis
Aarstad, Erik; Barrett, Anthony G. M.; Hopkins, Brian T.; Koebberling, Johannes, Organic Letters, 2002, 4(11), 1975-1977

Production Method 13

Reaction Conditions
1.1 Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran
1.2 Reagents: 2-Mercaptobenzoic acid Solvents: Tetrahydrofuran
Reference
Selective deprotection of allyl amines using palladium
Lemaire-Audoire, Sandrine; Savignac, Monique; Genet, Jean Pierre; Bernard, Jean-Marie, Tetrahedron Letters, 1995, 36(8), 1267-70

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol
Reference
Rearrangements of some new hydroxamic acids related to heterocyclic acids and to diphenyl- and triphenylacetic acids
Jones, Lauder W.; Hurd, Charles D., Journal of the American Chemical Society, 1921, 43, 2422-48

Production Method 15

Reaction Conditions
1.1 Reagents: Alumina ,  Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ;  2 min, rt
Reference
A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system
Zeynizadeh, Behzad; Kouhkan, Mehri, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

Production Method 16

Reaction Conditions
1.1 Reagents: Indium ,  Hydrochloric acid Solvents: Tetrahydrofuran
Reference
Indium-mediated reduction of nitro and azide groups in the presence of HCl in aqueous media
Lee, Jung Gyu; Choi, Kyung Il; Koh, Hun Yeong; Kim, Youseung; Kang, Yonghan; et al, Synthesis, 2001, (1), 81-84

Production Method 17

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  2 h, 45 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
Reference
Experimental and computational studies of borohydride catalyzed hydrosilylation of a variety of C:O and C:N functionalities including esters, amides and heteroarenes
Manas, Michael G.; Sharninghausen, Liam S.; Balcells, David; Crabtree, Robert H., New Journal of Chemistry, 2014, 38(4), 1694-1700

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Isopropanol
Reference
Photochemical oxidation of imines
Toshima, Naoki; Hirai, Hidefumi, Tetrahedron Letters, 1970, (6), 433-6

diphenylmethanamine Raw materials

diphenylmethanamine Preparation Products

diphenylmethanamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:91-00-9)Benzhydrylamine
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(CAS:91-00-9)Benzhydrylamine
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Additional information on diphenylmethanamine

Introduction to Diphenylmethanamine (CAS No. 91-00-9)

Diphenylmethanamine, chemically known as Benzylamine, is an organic compound with the molecular formula C₆H₅CH₂NH₂. This compound, identified by its CAS number 91-00-9, holds significant importance in the field of organic chemistry and pharmaceutical research due to its versatile structural and functional properties. As a primary amine derivative of benzyl alcohol, it serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, agrochemicals, and specialty chemicals.

The chemical structure of Diphenylmethanamine (CAS No. 91-00-9) features a benzyl group (-CH₂NH₂) attached to a phenyl ring. This unique configuration imparts both lipophilicity and basicity, making it a valuable building block in medicinal chemistry. The benzyl group enhances solubility in organic solvents, while the amino group allows for further functionalization via nucleophilic substitution, alkylation, or condensation reactions.

In recent years, the applications of Diphenylmethanamine (CAS No. 91-00-9) have expanded significantly, particularly in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity for biological targets. For instance, derivatives of benzylamine have been explored as potential inhibitors of enzymes involved in metabolic pathways associated with neurological disorders and cancer.

One notable area of research involves the use of Diphenylmethanamine (CAS No. 91-00-9) in the synthesis of small-molecule chelators for metal-based therapeutics. The benzyl group’s ability to coordinate with transition metals has been exploited to develop compounds that can selectively target and deliver metal ions into pathological sites. These chelators are particularly relevant in radiopharmaceuticals, where they enhance the efficacy and reduce side effects of radioisotope-based treatments.

The pharmaceutical industry has also harnessed the reactivity of Diphenylmethanamine (CAS No. 91-00-9) to create prodrugs—compounds that are inactive until metabolically converted into their active forms within the body. By incorporating benzylamine moieties into drug molecules, researchers can improve bioavailability and targeted delivery systems. This approach has been particularly effective in addressing issues such as poor oral absorption or rapid metabolic degradation.

Advances in computational chemistry have further accelerated the utilization of Diphenylmethanamine (CAS No. 91-00-9) in drug discovery pipelines. Molecular modeling studies have identified novel derivatives with optimized pharmacokinetic profiles and reduced toxicity profiles. These studies often involve virtual screening techniques that predict binding interactions between benzylamine-based compounds and biological targets, streamlining the process of lead optimization.

Moreover, the agrochemical sector has recognized the potential of Diphenylmethanamine (CAS No. 91-00-9) as a precursor in synthesizing herbicides and fungicides. Its structural motifs contribute to the development of compounds that exhibit potent activity against plant pathogens while maintaining environmental safety standards. Such innovations are critical in sustaining agricultural productivity amid growing challenges posed by climate change and pest resistance.

The industrial production of Diphenylmethanamine (CAS No. 91-00-9) typically involves catalytic hydrogenation or reductive amination processes starting from benzaldehyde derivatives. These synthetic routes are optimized for high yield and purity, ensuring that pharmaceutical-grade material meets stringent regulatory requirements. Continuous improvements in catalytic systems have enabled greener manufacturing processes with reduced waste generation.

In conclusion, Diphenylmethanamine (CAS No. 91-00-9) remains a cornerstone compound in modern chemical synthesis and drug development. Its broad applicability across multiple industries underscores its versatility as both an intermediate and a functional building block. As research continues to uncover new therapeutic applications and sustainable production methods, this compound will undoubtedly play an increasingly pivotal role in advancing scientific innovation.

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(CAS:91-00-9)Benzhydrylamine
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